
Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate shows potential in antimicrobial applications. Ghorab et al. (2017) synthesized compounds including a similar structure, which exhibited significant antibacterial and antifungal activities, surpassing some reference drugs in efficacy (Ghorab, Soliman, Alsaid, & Askar, 2017).
Heterocyclic Synthesis
This compound plays a role in heterocyclic synthesis. Dotsenko and Krivokolysko (2013) demonstrated its use in the synthesis of novel compounds through reactions with thiomalonamide (Dotsenko & Krivokolysko, 2013). Similarly, research by Dickinson and Iddon (1971) involved metallation reactions with n-butyl-lithium to produce derivatives, including acids and methyl compounds, highlighting its versatility in organic synthesis (Dickinson & Iddon, 1971).
Photopolymerization Studies
In the field of materials science, the compound's derivatives have been studied for photopolymerization applications. Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations, highlighting their potential in developing new polymeric materials (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).
Molecular Frameworks and Sensing Activities
The compound has also been explored in the synthesis of molecular frameworks with potential sensing activities. Wang et al. (2016) synthesized lanthanide-based metal-organic frameworks using a derivative of this compound, demonstrating their applications in gas adsorption and sensing properties (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).
Enzyme Inhibition and Alzheimer’s Disease
In medicinal chemistry, derivatives of this compound have been synthesized for potential therapeutic applications. Abbasi et al. (2018) developed sulfonamides derived from a related structure, showing significant inhibitory effects on acetylcholinesterase, suggesting potential use in Alzheimer’s disease treatment (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Antiarrhythmic Activity
The derivatives of this compound have been investigated for their antiarrhythmic properties. Ellingboe et al. (1992) reported on the synthesis and Class III antiarrhythmic activity of a series of related compounds, demonstrating significant efficacy in vitro and in vivo (Ellingboe, Spinelli, Winkley, Nguyen, Parsons, Moubarak, Kitzen, Von Engen, & Bagli, 1992).
Environmental Chemistry
In environmental chemistry, this compound’s derivatives have been utilized in derivatization processes for chromatographic determination of herbicides in aqueous samples, enhancing analysis efficiency and accuracy (Rompa, Kremer, & Zygmunt, 2003).
Mecanismo De Acción
While the specific mechanism of action for “Methyl 4,5-dimethyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate” is not available, it’s worth noting that thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Direcciones Futuras
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propiedades
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-13-9-11-16(12-10-13)31(27,28)24-18-8-6-5-7-17(18)20(25)23-21-19(22(26)29-4)14(2)15(3)30-21/h5-12,24H,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVLGXIRZUBKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


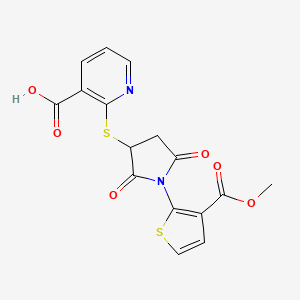
![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)
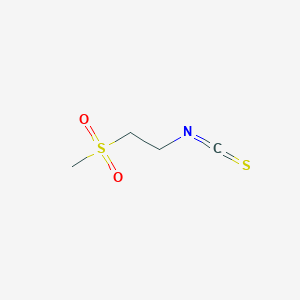
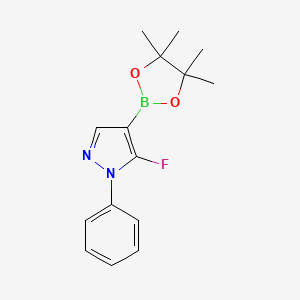

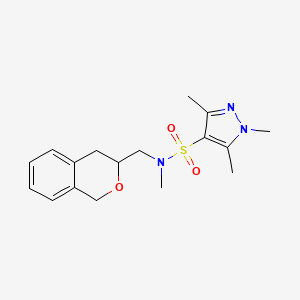
![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)
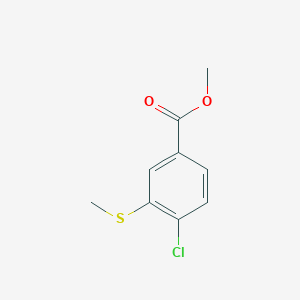

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)
![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2647203.png)

![5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2647206.png)